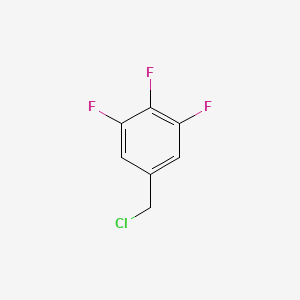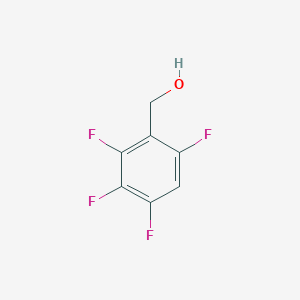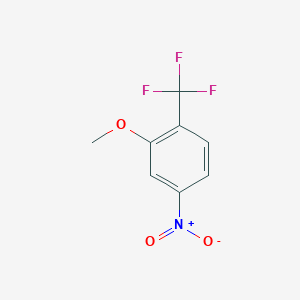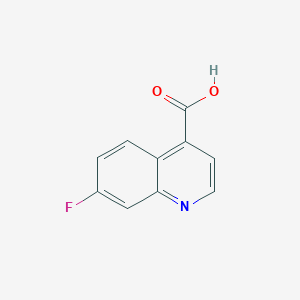
7-Fluoroquinoline-4-carboxylic acid
Overview
Description
7-Fluoroquinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position of the quinoline ring. This compound is known for its unique chemical properties and has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Biochemical Analysis
Biochemical Properties
7-Fluoroquinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with topoisomerase II, an enzyme involved in DNA replication and repair. The compound inhibits the activity of topoisomerase II, leading to the stabilization of the enzyme-DNA complex and preventing the re-ligation of DNA strands. This interaction results in the accumulation of DNA breaks, ultimately leading to cell death .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to induce cytotoxicity in several carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been observed to induce apoptotic DNA fragmentation in MCF-7 and HEK-293 cell lines, confirming its role in promoting apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATPase domain of topoisomerase II, inhibiting its activity and leading to the accumulation of DNA breaks . Additionally, this compound interacts with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis. These interactions result in the inhibition of cell proliferation and the induction of programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can cause sustained inhibition of cell proliferation and prolonged induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, this compound binds to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, enhancing its efficacy in inhibiting topoisomerase II and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route is the cyclization of 7-fluoro-4-quinolinecarboxylic acid derivatives through various cyclization reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, and substituted forms. These derivatives can exhibit different chemical and biological properties, making them useful for different applications.
Scientific Research Applications
7-Fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biological processes and interactions. In medicine, it is explored for its potential antibacterial and antifungal properties. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Fluoroquinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the inhibition of biological processes or the activation of signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Fluoroquinoline-4-carboxylic acid is compared with other similar compounds, such as 7-chloroquinoline-4-carboxylic acid and 7-bromoquinoline-4-carboxylic acid. These compounds share similar structural features but differ in the type of halogen atom present, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its fluorine atom, which imparts distinct properties compared to its chloro- and bromo- counterparts.
List of Similar Compounds
7-Chloroquinoline-4-carboxylic acid
7-Bromoquinoline-4-carboxylic acid
7-Iodoquinoline-4-carboxylic acid
7-Methylquinoline-4-carboxylic acid
7-Ethylquinoline-4-carboxylic acid
Properties
IUPAC Name |
7-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLJMJLJXBUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594216 | |
| Record name | 7-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-03-7 | |
| Record name | 7-Fluoro-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31009-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


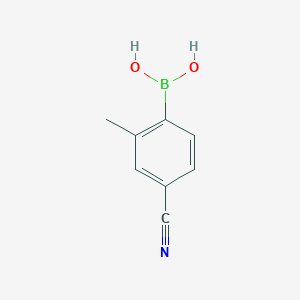
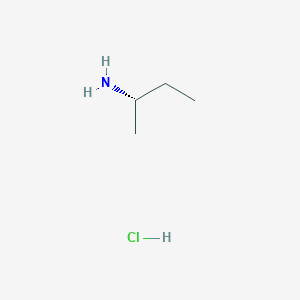
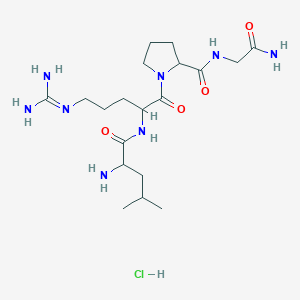
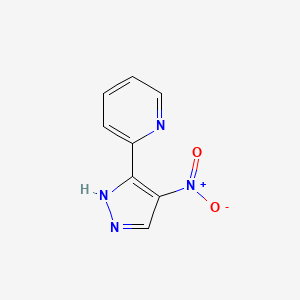
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)
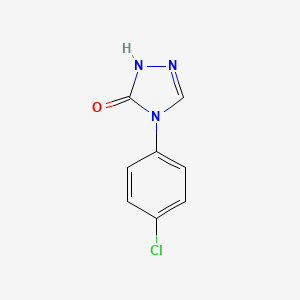
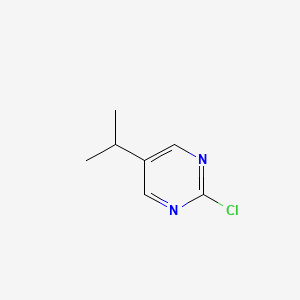
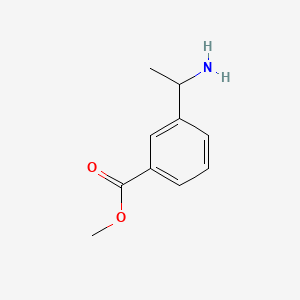
![7-Methyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1591769.png)
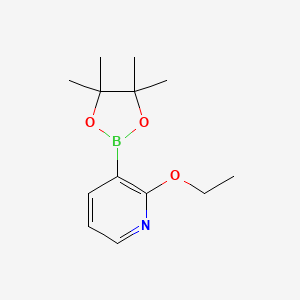
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)
